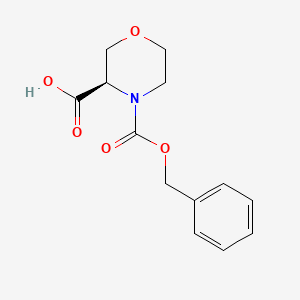
(R)-4-CBZ-MORPHOLINE-3-CARBOXYLIC ACID
描述
®-4-CBZ-MORPHOLINE-3-CARBOXYLIC ACID is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a morpholine ring, a carboxylic acid group, and a CBZ (carbobenzyloxy) protecting group, making it a versatile intermediate in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-CBZ-MORPHOLINE-3-CARBOXYLIC ACID typically involves the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Carboxylic Acid Group: The morpholine ring can be functionalized with a carboxylic acid group through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Protection with CBZ Group: The carboxylic acid can be protected using the CBZ group through a reaction with benzyl chloroformate in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of ®-4-CBZ-MORPHOLINE-3-CARBOXYLIC ACID often involves large-scale batch reactions using the same synthetic routes but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms are also employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carboxylic acid group to an alcohol or aldehyde.
Substitution: The CBZ group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl chloroformate, sodium hydroxide (NaOH)
Major Products
Oxidation: Oxidized morpholine derivatives
Reduction: Alcohol or aldehyde derivatives
Substitution: Various protected or functionalized morpholine derivatives
科学研究应用
Chemistry
®-4-CBZ-MORPHOLINE-3-CARBOXYLIC ACID is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a building block for the synthesis of enzyme inhibitors and receptor agonists/antagonists.
Medicine
The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer. Its derivatives have shown promise in preclinical studies for their bioactivity and selectivity.
Industry
In the industrial sector, ®-4-CBZ-MORPHOLINE-3-CARBOXYLIC ACID is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of ®-4-CBZ-MORPHOLINE-3-CARBOXYLIC ACID and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction and cellular responses.
相似化合物的比较
Similar Compounds
(S)-4-CBZ-MORPHOLINE-3-CARBOXYLIC ACID: The enantiomer of the compound with similar chemical properties but different biological activity.
4-CBZ-MORPHOLINE-2-CARBOXYLIC ACID: A structural isomer with the carboxylic acid group at a different position on the morpholine ring.
4-CBZ-MORPHOLINE-3-SULFONIC ACID: A sulfonic acid derivative with different reactivity and applications.
Uniqueness
®-4-CBZ-MORPHOLINE-3-CARBOXYLIC ACID is unique due to its chiral nature and the presence of the CBZ protecting group, which provides stability and selectivity in chemical reactions. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
(3R)-4-phenylmethoxycarbonylmorpholine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWIPBQDWSTEDN-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















